molecular formula C29H28N2O6S2 B1670410 Mebhydrolin napadisylate CAS No. 6153-33-9

Mebhydrolin napadisylate

Cat. No.: B1670410
CAS No.: 6153-33-9
M. Wt: 564.7 g/mol
InChI Key: UBHSARJULCDNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Mebhydrolin napadisylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, ethyl acetate, and ammonium hydroxide. The conditions for these reactions may involve acidic or alkaline environments, as well as exposure to UV light .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another antihistamine with similar sedative properties.

    Chlorpheniramine: An antihistamine used for the relief of allergy symptoms.

    Loratadine: A non-sedating antihistamine used for the treatment of allergic conditions.

Uniqueness

Mebhydrolin napadisylate is unique in its combination of antihistamine, antimuscarinic, and sedative properties. Unlike some other antihistamines, it is specifically used for the symptomatic relief of allergic conditions and has been shown to magnify the performance-deficit effects of alcohol .

Biological Activity

Mebhydrolin napadisylate (MHL) is an antihistamine compound primarily used to alleviate allergic symptoms resulting from histamine release. Recent studies have expanded its potential applications, particularly in antiviral therapy, highlighting its biological activity beyond traditional antihistaminic effects.

This compound functions as an antagonist at histamine H1 receptors, which are implicated in various allergic responses. However, its recent characterization as an inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp) has underscored its broader antiviral potential. Research indicates that MHL effectively inhibits ZIKV infection in cell lines through a mechanism independent of histamine receptor activity. Molecular docking studies suggest that MHL binds to key residues at the active site of ZIKV NS5 RdRp, thereby disrupting viral RNA synthesis and infectivity .

Pharmacological Profile

The pharmacological profile of MHL includes:

  • Antihistaminic Effects : Provides symptomatic relief for nasal allergies and allergic dermatosis.
  • Antiviral Activity : Exhibits potent inhibition of ZIKV, making it a candidate for repurposing in treating viral infections .
  • Safety Profile : Although generally well-tolerated, there have been reports linking MHL to adverse effects such as agranulocytosis and neutropenia in rare cases .

Case Studies

  • Toxic Epidermal Necrolysis (TEN) : A case study reported the successful treatment of a patient with TEN using MHL combined with other therapies. The patient showed significant improvement in skin lesions after treatment, indicating potential therapeutic benefits in severe dermatological conditions .
  • Antiviral Efficacy : In vitro studies demonstrated that MHL effectively inhibits ZIKV replication. The compound was shown to significantly reduce viral loads in treated cells compared to controls, suggesting its potential as an antiviral agent .

Analytical Studies

A study validated an ultraviolet spectrophotometric method for determining MHL concentrations in tablet preparations. This method demonstrated high precision and accuracy, with a linear correlation coefficient (r) exceeding 0.999, confirming the reliability of this analytical approach for quality control in pharmaceutical formulations .

Data Table

Parameter Value
Chemical Formula C19H20N2- 1/2C10H8O6S2
Molecular Weight 420.52 g/mol
Maximum Absorbance (Amax) 0.40557 (HCl), 0.41223 (NaOH)
Maximum Wavelength (λmax) 287 nm
LOD 0.0009 µg/mL
LOQ 0.0027 µg/mL
Purity 98%

Properties

CAS No.

6153-33-9

Molecular Formula

C29H28N2O6S2

Molecular Weight

564.7 g/mol

IUPAC Name

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

UBHSARJULCDNFC-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

6153-33-9

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diazolin
diazoline
Fabahistin
Incidal
mebhydrolin napadisylate
mebhydroline 1,5-naphthalenedisulfonate
Omeril

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebhydrolin napadisylate
Reactant of Route 2
Reactant of Route 2
Mebhydrolin napadisylate
Reactant of Route 3
Reactant of Route 3
Mebhydrolin napadisylate
Reactant of Route 4
Reactant of Route 4
Mebhydrolin napadisylate
Reactant of Route 5
Reactant of Route 5
Mebhydrolin napadisylate
Reactant of Route 6
Reactant of Route 6
Mebhydrolin napadisylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.